N-(3-chlorophenyl)-N'-(2-fluorobenzyl)urea
Overview
Description
N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluorobenzyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 3-chloroaniline with 2-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea is used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the biological context and the nature of the enzyme or receptor.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-N’-(2-chlorobenzyl)urea
- N-(3-fluorophenyl)-N’-(2-fluorobenzyl)urea
- N-(3-bromophenyl)-N’-(2-fluorobenzyl)urea
Comparison: N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea is unique due to the specific combination of chlorophenyl and fluorobenzyl groups This combination imparts distinct chemical and biological properties compared to similar compounds For example, the presence of the fluorine atom may enhance the compound’s stability and its ability to interact with biological targets
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-3-6-12(8-11)18-14(19)17-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHRFCUJPQQGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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